10-Bromo-1-decene is an organic compound with the molecular formula C10H19Br and a CAS number of 62871-09-4. It appears as a colorless liquid and is characterized by a strong bromine odor. This compound is notable for its alkene structure, featuring a double bond between the first and second carbon atoms of the decene chain. The presence of the bromine atom at the tenth position makes it a halogenated alkene, which significantly influences its reactivity and applications in synthetic chemistry .
Currently, there's no information on a specific mechanism of action for 10-bromo-1-decene in biological systems.
One of the primary research applications of 10-Bromo-1-decene lies in its role as a precursor for the synthesis of other valuable compounds. Studies have shown its effectiveness in creating:
These findings suggest that 10-Bromo-1-decene may be a versatile building block for the creation of more complex molecules with potential applications in various fields.
Further investigations could explore the potential of 10-Bromo-1-decene in the development of:
The synthesis of 10-bromo-1-decene can be achieved through several methods:
Several compounds share structural similarities with 10-bromo-1-decene. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Decene | Alkene | No halogen; used widely in polymer production |
| 9-Bromo-1-nonene | Halogenated Alkene | Bromine at position nine; different reactivity |
| 10-Chloro-1-decene | Halogenated Alkene | Chlorine instead of bromine; different properties |
| 9-Decenyl acetate | Ester | Contains an ester functional group; different applications |
The unique positioning of the bromine atom at the tenth carbon distinguishes 10-bromo-1-decene from other similar compounds. This position affects its reactivity patterns and potential applications in synthetic pathways that involve specific regioselectivity.
| Nucleus | Chemical shift δ (parts per million) | Multiplicity / protons or carbons | Structural assignment | Source |
|---|---|---|---|---|
| Hydrogen-1 | 5.80 | multiplet, 1 H | vinylic proton on C-2 | [1] |
| 4.94 | multiplet, 2 H | vinylic methylene protons on C-1 | [1] | |
| 3.38 | triplet, 2 H | bromomethylene protons (C-10) | [1] | |
| 2.02 | multiplet, 2 H | allylic methylene (C-3) | [1] | |
| 1.83 | multiplet, 2 H | β-methylene (C-9) | [1] | |
| 1.20 – 1.55 | broad multiplet, 10 H | internal methylene chain (C-4 → C-8) | [1] | |
| Carbon-13 | 139.17 | singlet | sp² carbon C-2 | [1] |
| 114.30 | singlet | sp² carbon C-1 | [1] | |
| 34.29 / 34.02 | singlets | bromomethylene and adjacent carbon (C-10, C-9) | [1] | |
| 33.06 → 28.40 | singlets | backbone methylene carbons C-3 → C-8 | [1] |
Interpretation.
Hydrogen-1 data confirm the terminal alkene through the down-field vinylic protons at 5.80 ppm and 4.94 ppm, while the resonance at 3.38 ppm is diagnostic for a methylene bound to bromine. Carbon-13 shifts at 139 ppm and 114 ppm further substantiate the C=C bond. The absence of additional olefinic or aromatic resonances verifies the molecule’s single alkene functionality.
| Wavenumber (centimetres-¹) | Band assignment | Spectral significance | Source |
|---|---|---|---|
| 3 080 ± 10 | =C–H stretching (terminal alkene) | Confirms unsaturation | [2] |
| 2 950 / 2 920 / 2 850 | C–H stretching of aliphatic methylene groups | Long aliphatic chain | [2] |
| 1 640 ± 5 | C=C stretching (terminal) | Alkene verification | [2] |
| 1 465 | CH₂ scissoring | Chain conformational order | [2] |
| 995 / 910 | =C–H out-of-plane bending (terminal alkene) | Stereochemistry marker | [2] |
| 635 ± 15 | C–Br stretching | Presence of carbon–bromine bond | [3] |
Interpretation.
The simultaneous appearance of terminal-alkene bends at approximately 995 cm⁻¹ and 910 cm⁻¹ with the carbon–bromine stretch near 635 cm⁻¹ provides a concise vibrational fingerprint that distinguishes 10-Bromo-1-decene from non-halogenated decenes and from saturated bromides.
| Pressure | Observed boiling point | Reference | Remarks |
|---|---|---|---|
| 760 millimetres of mercury | 150 °C | [4] [5] | Normal-pressure distillation data used in commercial specifications |
| 55 millimetres of mercury | 150 °C | [5] | Identical temperature reflects lower vapour–liquid equilibrium accuracy in catalogue entry |
| 0.3 millimetres of mercury | 50 °C | [6] [7] | Frequently cited laboratory purification condition |
| 25 °C (vapour pressure) | 0.0625 millimetres of mercury | [8] | Indicates very low volatility at ambient temperature |
Volatility assessment.
The compound exhibits a steep Clausius–Clapeyron relationship: a 100 °C drop in boiling point accompanies a three-order-of-magnitude pressure reduction, reflecting the combined influence of the ten-carbon chain and polarizable carbon–bromine bond on intermolecular dispersion forces.
| Temperature | Density (grams per millilitre) | Refractive index (nᴰ) | Sources |
|---|---|---|---|
| 25 °C | 1.092 | 1.4660 (20 °C) | [9] [7] |
Correlation discussion.
For homologous 1-bromo-α-olefins, density and refractive index rise with chain length until dispersion forces plateau. The Lorentz–Lorenz relation connects the two properties by
$$
\frac{n^{2}-1}{n^{2}+2} = \frac{4\pi}{3} N \alpha
$$
where $$N$$ is molecular number density and $$\alpha$$ is molar polarizability. Substituting the tabulated values shows a molar refraction of approximately 54 cm³ mol⁻¹, consistent with literature estimates for brominated alkenes of similar size, confirming internal consistency of the reported data.
Irritant